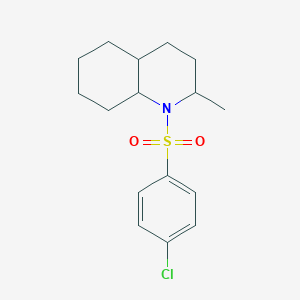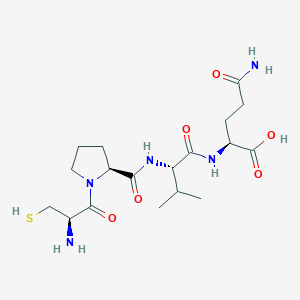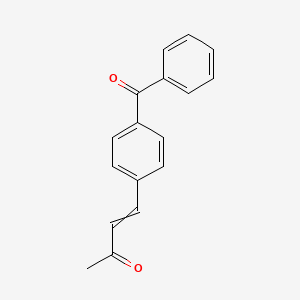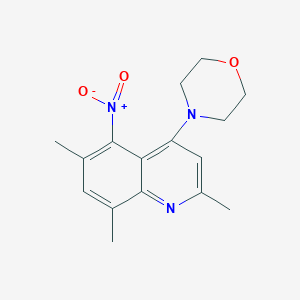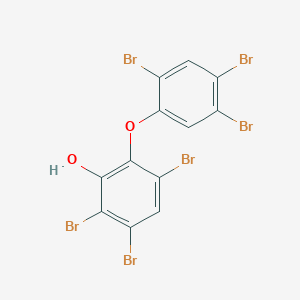
2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol is a brominated phenol derivative known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its high bromine content, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol typically involves the bromination of phenol derivatives. The process generally includes the controlled reaction of elemental bromine with phenol under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated phenol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Aplicaciones Científicas De Investigación
2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s high bromine content allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol with similar applications but different bromination pattern.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A related compound used in similar industrial applications.
Uniqueness
2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other brominated phenols may not be as effective .
Propiedades
Número CAS |
918404-69-0 |
|---|---|
Fórmula molecular |
C12H4Br6O2 |
Peso molecular |
659.6 g/mol |
Nombre IUPAC |
2,3,5-tribromo-6-(2,4,5-tribromophenoxy)phenol |
InChI |
InChI=1S/C12H4Br6O2/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3,19H |
Clave InChI |
IBAFDINAUJSTMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
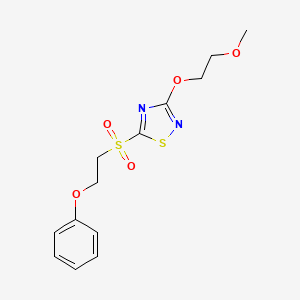


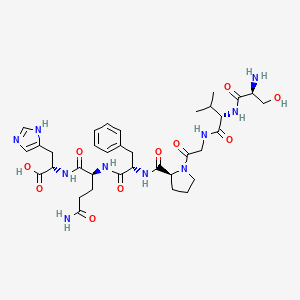
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)

